Regulatory Classification: Specified vs. Detectable Impurity Status in EP/BP Monographs
The EP and BP monographs for Alfacalcidol provide a clear regulatory distinction that dictates procurement needs. Impurities A, B, and D are 'Specified impurities' with a defined acceptance criterion. In contrast, Alfacalcidol Impurity C is classified as an 'Other detectable impurity' [1]. This means that while specific limit tests are mandatory for Impurities A, B, and D, Impurity C must be reliably detected and identified to ensure compliance with the 'unspecified impurities' limit (NMT 0.10%) and the total impurities limit (NMT 1.0%) [1]. Failure to have a qualified standard for Impurity C could lead to misidentification or failure to detect this impurity, risking non-compliance with monograph requirements.
| Evidence Dimension | Pharmacopoeial Classification |
|---|---|
| Target Compound Data | Alfacalcidol Impurity C: 'Other detectable impurity' |
| Comparator Or Baseline | Alfacalcidol Impurities A, B, D: 'Specified impurities' |
| Quantified Difference | Different acceptance criteria: Specified impurities have individual limits of NMT 0.5%, while Impurity C contributes to the unspecified impurity limit of NMT 0.10% and total impurities limit of NMT 1.0%. |
| Conditions | As defined in European Pharmacopoeia (Ph. Eur.) monograph 1286 and British Pharmacopoeia 2025 monograph for Alfacalcidol. |
Why This Matters
This distinction is critical for procurement because it defines the purpose of the standard: Impurity C is required for comprehensive impurity profiling and identification, not just for a specific limit test, making it a necessary tool for full monograph compliance.
- [1] British Pharmacopoeia 2025. Monograph for Alfacalcidol, Section on Related Substances and Impurities. Retrieved from https://nhathuocngocanh.com/bp/alfacalcidol/ View Source
